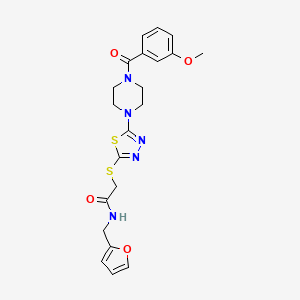
N-(furan-2-ylmethyl)-2-((5-(4-(3-methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-2-((5-(4-(3-methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H23N5O4S2 and its molecular weight is 473.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(furan-2-ylmethyl)-2-((5-(4-(3-methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key steps include:
- Formation of the Thiadiazole Ring : This is achieved through the reaction of thiosemicarbazides with appropriate isothiocyanates.
- Piperazine Substitution : The introduction of the piperazine moiety enhances the compound's biological profile.
- Final Acetamide Formation : The final step involves acylation to form the acetamide structure.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For example:
-
Mechanism of Action : These compounds often act as thymidylate synthase inhibitors, which are crucial in DNA synthesis and repair processes. Inhibition leads to apoptosis in cancer cells.
Compound Cell Line IC50 (μM) Example A MCF-7 1.1 Example B HCT-116 2.6 Example C HepG2 1.4
The above table summarizes findings from studies where similar thiadiazole derivatives demonstrated significant antiproliferative effects against various cancer cell lines .
Antimicrobial Activity
This compound also shows promising antimicrobial activity:
-
In Vitro Studies : Compounds in this class have been tested against both Gram-positive and Gram-negative bacteria. For instance:
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 μg/mL Escherichia coli 16 μg/mL
These results indicate that the compound has effective antibacterial properties comparable to standard antibiotics .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Anticancer Efficacy : A study demonstrated that a derivative with a similar structure inhibited tumor growth in vivo models by inducing cell cycle arrest and apoptosis through thymidylate synthase inhibition .
- Antimicrobial Efficacy : Research showed that derivatives exhibited strong activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S2/c1-29-16-5-2-4-15(12-16)19(28)25-7-9-26(10-8-25)20-23-24-21(32-20)31-14-18(27)22-13-17-6-3-11-30-17/h2-6,11-12H,7-10,13-14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSXABFFMKGRTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














